1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
Beschreibung
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core substituted with a 2,2-difluorobenzodioxolylmethyl group at position 1 and a 3-(trifluoromethyl)phenyl carboxamide at position 2.
The benzodioxole and trifluoromethyl groups enhance lipophilicity and metabolic stability, common features in bioactive compounds targeting enzymes or receptors in agrochemical or pharmaceutical applications . Its structural complexity, including fused heterocycles and fluorinated substituents, aligns with molecules designed for high target specificity .
Eigenschaften
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O4/c22-20(23,24)13-3-1-4-14(10-13)27-18(29)15-5-2-8-28(19(15)30)11-12-6-7-16-17(9-12)32-21(25,26)31-16/h1-10H,11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUQTPPRUBCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the CFTR (cystic fibrosis conductance regulator) . CFTR is a protein that plays a crucial role in maintaining the balance of salt and water on many surfaces of the body, including the lungs.
Mode of Action
The compound works by improving the activity of CFTR in the lungs. This improvement in CFTR activity is necessary to produce thin, normal mucus, which is essential for the proper functioning of the lungs.
Biochemical Pathways
The compound affects the CFTR-mediated chloride ion secretion pathway . By enhancing the activity of CFTR, the compound facilitates the movement of chloride ions across cell membranes. This movement of ions helps to maintain the balance of salt and water on body surfaces, including the lungs.
Result of Action
The result of the compound’s action is the improvement of pulmonary (lung) and extra-pulmonary manifestations of CF (Cystic Fibrosis) . By improving CFTR activity, the compound helps prevent progressive lung damage and may prolong survival in subjects with CF who have at least one allele of the F508del CFTR mutation.
Biochemische Analyse
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions.
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is possible that this compound could exhibit changes in its effects over time, including its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is possible that this compound could exhibit threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biologische Aktivität
The compound 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a small molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.386 g/mol
- CAS Number : Not provided
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : It has been noted for its ability to inhibit specific kinases involved in various signaling pathways, which can lead to reduced cell proliferation in cancer models.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX), which are critical in prostaglandin synthesis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies showed that at concentrations of approximately 0.3 to 1.2 µM, the compound effectively inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) by inducing G0/G1 cell cycle arrest .
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests a role in reducing inflammation:
- COX Inhibition : Selective inhibition of COX-2 has been linked to decreased production of inflammatory mediators, making it a candidate for treating inflammatory diseases .
Study 1: Antileukemic Activity
A study conducted on MV4-11 and MOLM13 cell lines reported that treatment with the compound led to significant reductions in cell viability. The mechanism was linked to downregulation of phospho-ERK1/2 and downstream effectors like p-p70S6K, indicating effective targeting of the MAPK pathway .
Study 2: In Vivo Efficacy
In vivo studies using mouse xenograft models demonstrated dose-dependent growth inhibition of tumors derived from BRAF mutant lines when treated with this compound. Effective doses ranged from 10 mg/kg, showcasing its potential as an anticancer agent .
Data Summary Table
| Biological Activity | Effect Observed | Concentration/ Dose | Model Used |
|---|---|---|---|
| Cell Proliferation Inhibition | Reduced viability | 0.3 - 1.2 µM | MV4-11, MOLM13 cells |
| Tumor Growth Inhibition | Dose-dependent effect | 10 mg/kg | Mouse xenograft models |
| COX Enzyme Inhibition | Decreased inflammatory mediators | Not specified | Various models |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
Key Observations:
Trifluoromethyl vs. The isopropoxy substituent in may reduce metabolic stability due to esterase susceptibility, whereas the trifluoromethyl group resists enzymatic degradation .
Spiro and Diazaspiro Systems :
- The diazaspiro compound in exhibits a rigid, three-dimensional conformation due to its spiro architecture, which improves selectivity for sterically constrained targets. In contrast, the target compound’s planar pyridinecarboxamide core may favor interactions with flat binding sites (e.g., kinase ATP pockets) .
Thioether and Heterocyclic Modifications :
- The dihydropyridine derivative in incorporates a thioether and furyl group, which could enhance redox activity or metal coordination. However, the target compound’s benzodioxole and trifluoromethyl groups prioritize stability over reactive functional groups .
Pharmacokinetic and Physicochemical Properties
Table 2: Estimated Properties Based on Structural Analog Data
- Lipophilicity : The trifluoromethyl and benzodioxole groups in the target compound contribute to higher LogP values than analogs with polar substituents (e.g., methoxy or hydroxyl groups) .
- Metabolic Stability : Fluorine atoms in the target compound reduce cytochrome P450-mediated oxidation, whereas the isopropoxy group in and thioether in are metabolic hotspots .
Bioactivity and Target Selectivity
- Enzyme Inhibition : The trifluoromethylphenyl group in the target compound may enhance affinity for enzymes like acetylcholinesterase or cytochrome P450 isoforms, as seen in structurally related agrochemicals . In contrast, the dihydropyridine in shows ion channel modulation due to its redox-active core .
- Agrochemical Potential: The benzodioxole moiety is prevalent in herbicides and fungicides (e.g., furyloxyfen in ), suggesting the target compound could act as a plant growth regulator or pesticide .
Vorbereitungsmethoden
Chlorination and Fluorination of 1,3-Benzodioxole
1,3-Benzodioxole is first chlorinated using chlorine gas in benzotrifluoride (BTF) under radical initiation (e.g., AIBN) to yield 2,2-dichloro-1,3-benzodioxole. Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 0–10°C replaces the chlorine atoms, producing 2,2-difluoro-1,3-benzodioxole. The reaction mixture is neutralized with aqueous sodium bicarbonate, and the product is isolated via distillation (80% yield, 95% purity).
Introduction of the Methyl Group
Friedel-Crafts alkylation introduces the methyl group at the 5-position. Using AlCl₃ as a catalyst, 2,2-difluoro-1,3-benzodioxole reacts with methyl chloride in dichloromethane at reflux. The resulting 5-methyl derivative is brominated via N-bromosuccinimide (NBS) under radical conditions to form 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole, a key alkylating agent.
Construction of the 2-Oxo-1,2-dihydropyridine-3-carboxamide Core
The pyridone ring is assembled through cyclization and functionalization. Chemical supplier data for analogous compounds (e.g., 2-oxo-1,2-dihydro-3-pyridinecarboxamide derivatives) suggests two primary routes.
Cyclization of β-Ketoamide Precursors
A β-ketoamide intermediate, synthesized from ethyl acetoacetate and 3-aminopyridine, undergoes acid-catalyzed cyclization. For example, heating with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 12 hours yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This intermediate is converted to the acid chloride using thionyl chloride (SOCl₂) and coupled with 3-(trifluoromethyl)aniline in the presence of triethylamine to form the carboxamide.
Oxidation of 1,2-Dihydropyridine Derivatives
Alternative methods involve oxidizing 1,2-dihydropyridine precursors. For instance, 3-cyano-1,2-dihydropyridine is treated with hydrogen peroxide in acetic acid to introduce the 2-oxo group. The nitrile is then hydrolyzed to the carboxylic acid using concentrated HCl and subsequently converted to the amide.
Coupling of the Benzodioxolymethyl and Pyridinecarboxamide Moieties
The final assembly requires alkylation of the pyridone nitrogen with the 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole intermediate.
N-Alkylation Under Basic Conditions
Deprotonation of the pyridone nitrogen with sodium hydride (NaH) in DMF facilitates nucleophilic attack on 5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole. The reaction proceeds at 60°C for 6 hours, yielding the coupled product after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction for Challenging Couplings
For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples the pyridone with 5-(hydroxymethyl)-2,2-difluoro-1,3-benzodioxole. This method avoids harsh bases but requires stoichiometric reagents and careful purification.
Optimization and Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Benzodioxole fluorination | HF in BTF, 0–10°C | 80 | 95 | |
| Pyridone cyclization | PTSA, toluene, 110°C | 65 | 90 | |
| N-Alkylation | NaH, DMF, 60°C | 72 | 88 |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridone H4), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.55 (t, J = 7.6 Hz, 1H, ArH), 6.95 (s, 1H, benzodioxole H6), 5.25 (s, 2H, CH₂), 3.45 (s, 3H, CF₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃), -110.2 (difluoro benzodioxole).
Challenges and Alternative Approaches
Green Chemistry Considerations
Recent efforts replace HF with KF in ionic liquids for safer fluorination, though yields remain suboptimal (50–60%). Flow chemistry systems improve heat transfer during exothermic steps like chlorination.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Synthesis typically involves multi-step reactions such as:
- Alkylation : Introduction of the 2,2-difluorobenzodioxole moiety via alkylating agents (e.g., bromomethyl derivatives) under basic conditions .
- Acylation : Formation of the carboxamide bond using coupling reagents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF) .
- Cyclization : Closure of the dihydropyridinone ring under controlled temperatures (60–80°C) to prevent side reactions .
Key challenges : Low yields due to steric hindrance from trifluoromethyl groups and fluorinated benzodioxole. Optimizing reaction time and catalyst selection (e.g., Lewis acids) improves efficiency .
Q. Which analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm fluorinated substituents and dihydropyridinone ring conformation .
- X-ray Crystallography : Resolves spatial arrangement of the benzodioxole and trifluoromethylphenyl groups, critical for understanding steric interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (336.29 g/mol) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 150°C; store at −20°C in inert atmospheres (argon) .
- Photostability : Fluorinated aromatic systems are prone to photodegradation; use amber vials and avoid UV light .
- Hydrolytic Stability : The carboxamide bond may hydrolyze in acidic/basic media; monitor via HPLC in pH-neutral buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substitution Patterns : Replace the trifluoromethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity .
- Ring Modifications : Substitute the benzodioxole with thiophene or pyridine to assess π-π stacking interactions with enzymes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions with kinase domains or GPCRs .
Q. What methods resolve contradictions in reported biological activity data?
- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., IC in enzyme inhibition studies) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Crystallographic Analysis : Compare ligand-bound vs. unbound enzyme structures to confirm binding modes .
Q. How can conformational analysis inform drug design?
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify dihydropyridinone ring distortion, which impacts binding pocket compatibility .
- Dynamic NMR : Monitor rotational barriers of the benzodioxole-methyl group to assess flexibility .
- DFT Calculations : Predict stable conformers and tautomers (e.g., keto-enol equilibria) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. What strategies address low bioavailability in preclinical studies?
- Prodrug Design : Introduce ester or phosphate groups at the carboxamide to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life and tissue penetration .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., fluorinated regions) for targeted stabilization .
Q. How can catalytic systems improve synthesis scalability?
- Flow Chemistry : Continuous-flow reactors reduce reaction time and improve yield for acylation steps .
- Heterogeneous Catalysts : Use immobilized palladium catalysts for Suzuki-Miyaura cross-coupling in later stages .
- Solvent Screening : Employ COSMO-RS models to identify green solvents (e.g., cyclopentyl methyl ether) that maintain efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
